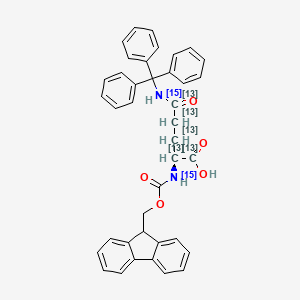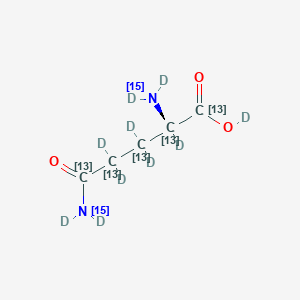
Bis(carboxyoxy)dihydroxyzirconium, diammonia salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(carboxyoxy)dihydroxyzirconium, diammonia salt is a zirconium-based compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes zirconium atoms coordinated with carboxyoxy and dihydroxy groups, along with diammonia ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(carboxyoxy)dihydroxyzirconium, diammonia salt typically involves the reaction of zirconium salts with carboxylic acids and ammonia. One common method is the hydrothermal synthesis, where zirconium salts are reacted with carboxylic acids and ammonia in an aqueous solution under high temperature and pressure conditions. This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(carboxyoxy)dihydroxyzirconium, diammonia salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides and other by-products.
Reduction: Reduction reactions can convert the compound into lower oxidation state zirconium species.
Substitution: The carboxyoxy and dihydroxy groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to prevent over-reduction.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, and are conducted in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions include various zirconium oxides, reduced zirconium species, and substituted zirconium compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, bis(carboxyoxy)dihydroxyzirconium, diammonia salt is used as a precursor for the synthesis of advanced zirconium-based materials. It serves as a building block for the preparation of zirconium-containing catalysts, which are employed in various organic transformations and polymerization reactions.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications in drug delivery systems and biomedical imaging. Its unique structure allows for the encapsulation of therapeutic agents, enhancing their stability and bioavailability. Additionally, zirconium-based compounds are being explored for their potential use in diagnostic imaging, particularly in positron emission tomography (PET) imaging.
Industry
Industrially, this compound is utilized in the production of advanced ceramics and coatings. Its high thermal stability and resistance to corrosion make it an ideal candidate for protective coatings in harsh environments. Furthermore, it is used in the manufacturing of zirconium-based pigments and dyes, which are valued for their vibrant colors and durability.
Mechanism of Action
The mechanism of action of bis(carboxyoxy)dihydroxyzirconium, diammonia salt involves its interaction with molecular targets through coordination chemistry. The zirconium atoms in the compound can form stable complexes with various ligands, facilitating the delivery of therapeutic agents or the formation of protective coatings. The molecular pathways involved include the coordination of zirconium with oxygen, nitrogen, and sulfur-containing ligands, leading to the stabilization of the compound and its derivatives.
Comparison with Similar Compounds
Similar Compounds
Zirconium dioxide: A widely used zirconium compound known for its high thermal stability and mechanical strength.
Zirconium tetrachloride: A precursor for the synthesis of various zirconium-based materials and catalysts.
Zirconium acetate: Used in the preparation of zirconium-based coatings and catalysts.
Uniqueness
Bis(carboxyoxy)dihydroxyzirconium, diammonia salt is unique due to its specific combination of carboxyoxy and dihydroxy groups coordinated with zirconium, along with the presence of diammonia ions. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in drug delivery, biomedical imaging, and advanced material synthesis.
Properties
Molecular Formula |
C2H14N2O8Zr |
|---|---|
Molecular Weight |
285.37 g/mol |
IUPAC Name |
azane;carbonic acid;zirconium;dihydrate |
InChI |
InChI=1S/2CH2O3.2H3N.2H2O.Zr/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);2*1H3;2*1H2; |
InChI Key |
SEZLUZFCCGRQFT-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(O)O.C(=O)(O)O.N.N.O.O.[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12059916.png)


![2,6-bis(4-methylphenyl)thieno[2,3-f][1]benzothiole](/img/structure/B12059926.png)







